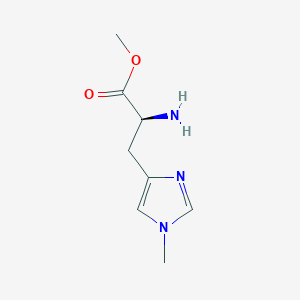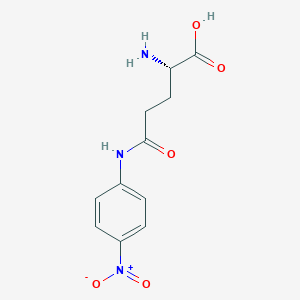
(R)-Ethyl 2-amino-2-phenylacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 2-amino-2-phenylacetate hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. It is known for its role as an intermediate in the synthesis of various bioactive molecules and its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-2-phenylacetate hydrochloride typically involves the esterification of ®-2-amino-2-phenylacetic acid with ethanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Typically conducted at reflux temperatures.
Solvent: Commonly used solvents include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 2-amino-2-phenylacetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-amino-2-phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce ethyl 2-amino-2-phenylethanol.
Scientific Research Applications
®-Ethyl 2-amino-2-phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-amino-2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-phenylacetate hydrochloride
- Ethyl 2-amino-2-phenylpropanoate hydrochloride
- 2-Amino-2-phenylacetic acid hydrochloride
Uniqueness
®-Ethyl 2-amino-2-phenylacetate hydrochloride is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity. Its ethyl ester group differentiates it from similar compounds, influencing its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
17609-48-2 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
amino (2R)-2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-9(10(12)13-11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
YPRZXKZERXUKRU-SBSPUUFOSA-N |
SMILES |
CCOC(=O)C(C1=CC=CC=C1)N.Cl |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)C(=O)ON.Cl |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON.Cl |
Pictograms |
Corrosive |
Synonyms |
(R)-Ethyl2-amino-2-phenylacetatehydrochloride; 17609-48-2; (R)-Ethyl2-amino-2-phenylacetateHCl; D-(-)-Alpha-PhenylglycineEthylEsterHydrochloride; DL-Phenylglycineethylesterhydrochloride; PubChem10931; MolPort-006-122-287; ACT07378; AKOS008145379; AKOS015933062; MCULE-2364231684; PS-7935; AK-63329; AM018326; SC-16354; FT-0624335; ST24035543; ETHYL(2R)-2-AMINO-2-PHENYLACETATEHYDROCHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B555479.png)


![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)
